

# Esculentin-2L in vivo efficacy validation

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Compound Focus: Esculentin-2L

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## In Vivo Efficacy Data Summary

The table below consolidates key findings from animal studies on Esculentin-2CHa and its analogues.

Peptide / Analog	Animal Model	Dose & Duration	Key Efficacy Findings	Source Study
[L28K]Esculentin-2CHa (37 aa)	HFF mice (obesity, insulin resistance)	75 nmol/kg body weight, twice daily for 28 days	Improved glucose tolerance & insulin secretion; ↓ non-fasting plasma glucose; ↑ non-fasting plasma insulin; ↓ plasma triglycerides; normalized α-cell mass.	[1]
Esculentin-2CHa(1-30) (truncated)	HFF mice with impaired glucose tolerance	75 nmol/kg body weight, twice daily for 28 days	Improved glucose tolerance, insulin sensitivity, 24h blood glucose profile; ↓ HbA1c, body weight, fat mass; beneficial effects on islet & muscle gene expression.	[2]

Peptide / Analog	Animal Model	Dose & Duration	Key Efficacy Findings	Source Study
[D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) (stable analogue)	HFF mice with impaired glucose tolerance	75 nmol/kg body weight, twice daily for 28 days	Effects similar to Esculentin-2CHa(1-30), including improved glucose tolerance, insulin sensitivity, and weight loss.	[2]
[Lys15-octanoate]-Esculentin-2CHa(1-30) (acylated analogue)	HFF mice with impaired glucose tolerance	75 nmol/kg body weight, twice daily for 28 days	Effects similar to Esculentin-2CHa(1-30); notably reduced HFF-induced increase in LDL cholesterol.	[2]

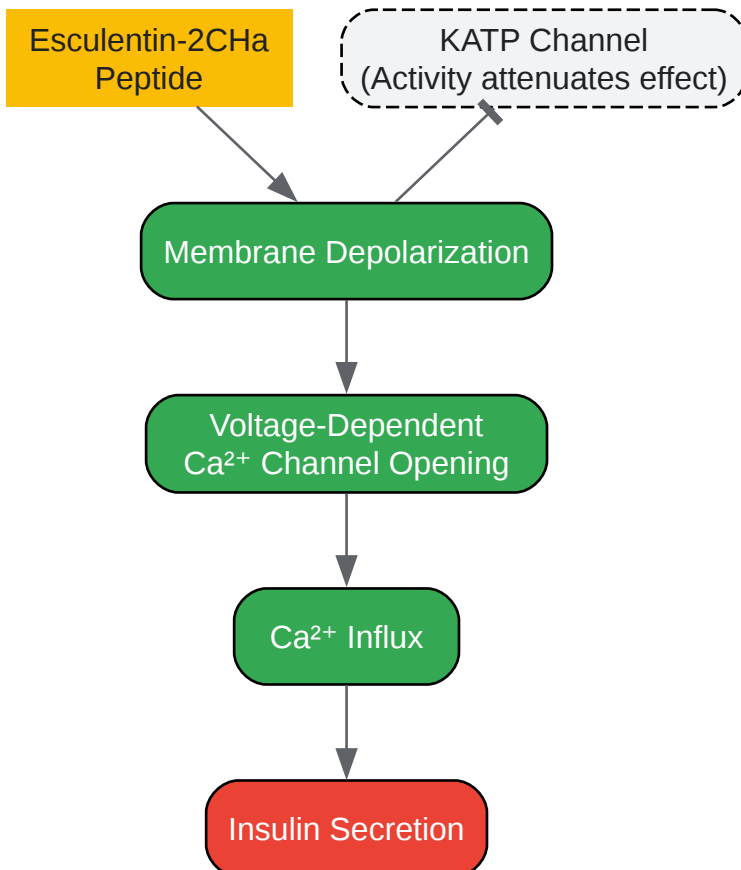
## Experimental Protocols for Key Studies

The following methodologies detail how the efficacy of these peptides was validated in vivo.

- **Animal Model Preparation:** The primary model used was male NIH Swiss mice maintained on a **high-fat diet (45% fat)** for 120 days to induce obesity, glucose intolerance, and insulin resistance [1].
- **Peptide Administration Protocol:**
  - **Treatment:** Mice received twice-daily intraperitoneal (i.p.) injections of the peptide or a control/positive control for 28 days [1] [2].
  - **Dosage:** A common dose of **75 nmol/kg body weight** was used for Esculentin-2CHa peptides [1] [2].
  - **Positive Control:** Studies often included **exendin-4 (25 nmol/kg)**, a known GLP-1 receptor agonist, for comparison [2].
- **Key Outcome Measurements:**
  - **Metabolic Tests:** Oral and intraperitoneal glucose tolerance tests (OGTT/IPGTT) and insulin sensitivity tests were performed [1] [2].
  - **Systemic Analysis:** Plasma glucose, insulin, glucagon, GLP-1, triglyceride, and cholesterol levels were measured. HbA1c was also assessed [1] [2].
  - **Islet Function:** Pancreatic islets were isolated post-study to assess insulin secretion in response to glucose, alanine, and GLP-1. Islet morphometry ( $\beta$ -cell and  $\alpha$ -cell mass) and gene expression analysis (e.g., *Ins1*, *S1c2a2*, *Pdx1*) were conducted [1] [2].
  - **Safety:** Plasma markers of liver function (amylase, liver enzymes) were checked to assess potential toxicity [2].

## Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which Esculentin-2CHa peptides stimulate insulin secretion from pancreatic  $\beta$ -cells, based on in vitro studies [1].



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This mechanism is supported by experimental data showing that insulin secretion stimulated by esculentin-2CHa was attenuated by activation of KATP channels, inhibition of voltage-dependent  $\text{Ca}^{2+}$  channels, and chelation of extracellular  $\text{Ca}^{2+}$  [1].

## Conclusion and Research Context

The collective data strongly suggest that Esculentin-2CHa-related peptides are promising candidates for anti-diabetic therapy. Their efficacy in improving glucose homeostasis and insulin secretion in pre-clinical models is comparable to exendin-4, an established GLP-1-based therapy [2]. Beyond anti-diabetic effects,

recent research also indicates that a truncated analogue, **Esculentin-2CHa(GA30)**, exhibits neuroprotective and antioxidant properties in a *Drosophila melanogaster* model of copper-induced toxicity, hinting at a broader therapeutic potential [3].

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## References

1. - Esculentin CHa-Related Peptides Modulate Islet Cell Function and... 2 [pmc.ncbi.nlm.nih.gov]
2. Anti-diabetic actions of esculentin - 2 CHa(1-30) and its stable... [pubmed.ncbi.nlm.nih.gov]
3. - Esculentin CHa (GA30) mitigates copper-induced... | Research Square 2 [researchsquare.com]

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